1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the benzyl and fluoro-methylphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl and fluoro-methylphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Its biological activity can be studied to understand its potential therapeutic effects.
Materials Science: The compound’s unique structure may be explored for applications in materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. Specific pathways involved would depend on the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Imidazole Derivatives: These compounds are also heterocyclic and have significant therapeutic potential.
Uniqueness
1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific substitution pattern and the presence of both benzyl and fluoro-methylphenyl groups. This combination of functional groups may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-12-7-8-16(15(22)9-12)24-20(28)17-18(27)14-10-23-26(19(14)25-21(17)29)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,24,28)(H2,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRCWAJXBQAWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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